Garamycin solution

Beschreibung

Historical Context of Gentamicin (B1671437) Discovery and Development

The history of aminoglycoside antibiotics began in the 1940s with the discovery of streptomycin (B1217042) in 1943, isolated from Streptomyces griseus britannica.comasm.orgcreative-diagnostics.com. This marked a significant advancement in treating bacterial infections, particularly tuberculosis britannica.comcreative-diagnostics.com. Following streptomycin, other aminoglycosides like neomycin were identified britannica.com.

Gentamicin itself was discovered later, in 1963 nih.govdrugbank.comwikipedia.orgresearchgate.net. It was isolated from the fermentation broth of Micromonospora purpurea nih.govwikipedia.orgsigmaaldrich.comselleckchem.comdavidpublisher.com. The discovery was made by Weinstein, Wagman et al. at Schering Corporation wikipedia.org. The name "Gentamicin" was inspired by the vivid purple color of the Micromonospora purpurea culture, similar to the dye Gentian Violet wikipedia.org. Gentamicin was patented in 1962 and approved for medical use in 1964 wikipedia.org. The purification and structural determination of its components were later carried out by Cooper et al., also at Schering Corporation wikipedia.org.

Gentamicin as a Complex of Molecular Components

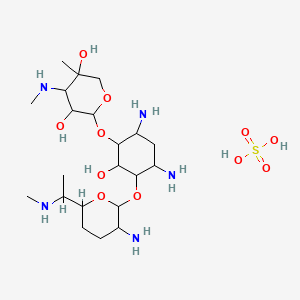

Gentamicin is not a single chemical entity but rather a complex mixture of closely related aminoglycoside components nih.govsigmaaldrich.comselleckchem.comdavidpublisher.com. This complex is primarily composed of several gentamicin C components, which constitute the majority of the mixture and possess the highest antibacterial activity wikipedia.orgmdpi.com. The main components include Gentamicin C1, Gentamicin C1a, and Gentamicin C2 nih.govwikipedia.orgdavidpublisher.comsorachim.com. Other minor components, such as Gentamicin C2a and Gentamicin C2b, are also present wikipedia.orgdavidpublisher.comnih.gov.

These components share a core structure based on 2-deoxystreptamine (B1221613), an aminocyclitol ring, substituted with amino sugar molecules like purpurosamine and garosamine (B1245194) wikipedia.orgresearchgate.net. The structural differences between the major components lie primarily in the degree of methylation at the C-6' position of the purpurosamine unit wikipedia.orgmdpi.comresearchgate.netresearchgate.net. For instance, Gentamicin C1a lacks methyl groups at this position, while Gentamicin C1 and C2 have methyl groups, with Gentamicin C1 being N-methylated researchgate.net. Gentamicin C2a is a 6'-C epimer of Gentamicin C2 wikipedia.orgresearchgate.net.

The exact composition of a given sample of gentamicin can vary depending on the manufacturing process and fermentation conditions wikipedia.orgresearchgate.net. Research using techniques like high-performance liquid chromatography (HPLC) has been employed to determine the relative abundances of these components in different formulations davidpublisher.commdpi.com. Studies have shown that the relative amounts of the major gentamicin congeners (C1, C1a, C2, and C2a) can vary between different commercial sources nih.gov. According to the European Medicine Agency (EMA), the composition typically falls within specific ranges: 10-30% C1a, 25-45% C1, and 35-55% C2, C2a, and C2b mdpi.comsorachim.com.

The different components of the gentamicin complex have been studied for their individual properties, including their antibacterial activity and potential for toxicity mdpi.com. While the major congeners have similar activity against wild-type bacteria, there can be differences in their binding affinity to the bacterial ribosome; for example, Gentamicin C1a and C2 bind with similar, higher affinity than C1 embopress.org.

The following table summarizes the major components of the gentamicin complex:

| Component | Description | Approximate Contribution to Complex (EMA) |

| Gentamicin C1 | Major component, methylated at C-6' | 25.0 - 45.0 % mdpi.comsorachim.com |

| Gentamicin C1a | Major component, lacks methylation at C-6' | 10.0 - 35.0 % mdpi.comsorachim.com |

| Gentamicin C2 | Major component, methylated at C-6' | Included in C2/C2a/C2b range mdpi.comsorachim.com |

| Gentamicin C2a | Minor component, 6'-C epimer of Gentamicin C2 | Included in C2/C2a/C2b range mdpi.comsorachim.com |

| Gentamicin C2b | Minor component (also referred to as sagamicin) | Included in C2/C2a/C2b range davidpublisher.commdpi.comsorachim.com |

| Gentamicin A, B, X, and others | Minor components with lower antibiotic activity than the C complex wikipedia.org | Approximately 20% of the complex wikipedia.org |

Research continues to explore the biosynthesis of gentamicin in Micromonospora purpurea to potentially increase expression and secretion of the antibiotic wikipedia.org. The complex nature of gentamicin, with its multiple components, highlights the intricate biochemical processes involved in its natural production.

Eigenschaften

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQISSNHRDDWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45N5O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Antimicrobial Action

Ribosomal Target Binding and Inhibition of Protein Synthesis

Gentamicin (B1671437) exerts its primary bactericidal effect by binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis. This interaction leads to several downstream consequences that ultimately inhibit bacterial growth and survival.

Interaction with the 30S Ribosomal Subunit

Gentamicin, like other aminoglycoside antibiotics, primarily targets the bacterial 30S ribosomal subunit. wikipedia.orgrcsb.orgcreative-diagnostics.com This subunit, along with the 50S subunit, forms the complete 70S ribosome in bacteria. rcsb.org Binding of gentamicin to the 30S subunit interferes with the crucial process of mRNA translation. wikipedia.orgcreative-diagnostics.com

Binding to 16S rRNA (e.g., helix 44, A site)

A key interaction site for gentamicin is the 16S ribosomal RNA (rRNA) component of the 30S subunit. Specifically, gentamicin binds predominantly to helix 44 (h44) within the decoding center of the 16S rRNA. drugbank.comcreative-diagnostics.commdpi.comresearchgate.netasm.orgpnas.org This binding occurs near the A (aminoacyl) site of the ribosome, which is where incoming aminoacyl-tRNAs bind during translation. rcsb.orgdrugbank.comresearchgate.netasm.org The interaction involves hydrogen bonds with specific bases in the 16S rRNA, such as A1408, G1494, U1495, and G1405. rcsb.org Binding of gentamicin to h44 can displace nucleotides A1492 and A1493, mimicking a conformational change that normally occurs with correct codon-anticodon pairing. wikipedia.orgdrugbank.comcreative-diagnostics.comresearchgate.net

Induction of mRNA Mistranslation and Premature Chain Termination

Gentamicin's binding to the 30S subunit, particularly at the A site, disrupts the accuracy of translation. By stabilizing incorrect or near-cognate tRNA-mRNA interactions, gentamicin causes the ribosome to insert wrong amino acids into the growing polypeptide chain. wikipedia.orgrcsb.orgcreative-diagnostics.commdpi.comresearchgate.net This leads to the synthesis of aberrant and non-functional proteins. wikipedia.orgrcsb.orgcreative-diagnostics.comresearchgate.net These mistranslated proteins can misfold and aggregate, contributing to bacterial cell death. wikipedia.orgcreative-diagnostics.com Furthermore, gentamicin can induce premature termination of protein synthesis, resulting in truncated protein products. creative-diagnostics.com

Alteration of Ribosomal Protein Interactions (e.g., L6)

Studies have indicated that alterations in ribosomal proteins can affect gentamicin's interaction with the ribosome. For instance, an altered ribosomal protein L6 in gentamicin-resistant Escherichia coli mutants has been shown to abolish certain cooperative binding aspects of gentamicin with ribosomes. nih.govresearchgate.net L6 is a component of the 50S ribosomal subunit and interacts with 23S rRNA. unam.mx Mutations in ribosomal proteins like rpsL, which encodes protein S12, can also affect aminoglycoside binding and susceptibility. creative-diagnostics.comubc.ca

Bacterial Membrane Permeability and Entry Mechanisms

Before reaching its ribosomal target, gentamicin must first enter the bacterial cell. This entry process involves interactions with the bacterial cell membrane.

Ionic Binding Phase: Electrostatic Interactions with Lipids

The initial phase of aminoglycoside entry into bacterial cells is the "ionic binding phase." drugbank.com Gentamicin, being a polycationic molecule, interacts electrostatically with the negatively charged components of the bacterial cell membrane. drugbank.comscbt.commdpi.com In Gram-negative bacteria, this includes lipopolysaccharides (LPS) and phospholipids (B1166683) in the outer membrane. drugbank.comasm.org In Gram-positive bacteria, interactions occur with teichoic acids and phospholipids in the cell membrane. drugbank.com This electrostatic binding can displace essential divalent cations like Mg²⁺ and Ca²⁺, which normally cross-bridge adjacent LPS molecules, leading to increased membrane permeability and facilitating the subsequent uptake of the antibiotic. drugbank.comasm.org This initial interaction is a passive, non-energy-dependent event. asm.org

Here is a table summarizing key aspects of Gentamicin's interaction with the bacterial ribosome:

| Feature | Description | Primary Location | Effect |

| Target Ribosomal Subunit | Small ribosomal subunit | 30S ribosomal subunit wikipedia.orgrcsb.orgcreative-diagnostics.com | Disruption of mRNA translation wikipedia.orgcreative-diagnostics.com |

| Key rRNA Binding Site | Conserved internal loop within 16S rRNA | Helix 44 (h44) in 16S rRNA drugbank.comcreative-diagnostics.commdpi.comresearchgate.netasm.orgpnas.org | Interference with decoding process rcsb.orgdrugbank.comresearchgate.netasm.org |

| Specific Nucleotide Interactions | Hydrogen bonds with key bases | A1408, G1494, U1495, G1405 in 16S rRNA rcsb.org | Stabilization of incorrect tRNA-mRNA pairing mdpi.com |

| Nucleotide Displacement | Displacement of specific adenosines from h44 | A1492, A1493 in 16S rRNA wikipedia.orgdrugbank.comcreative-diagnostics.comresearchgate.net | Mimics cognate binding conformation, promoting errors wikipedia.orgresearchgate.net |

| Translational Outcome | Incorporation of incorrect amino acids into polypeptide chains | Growing polypeptide chain wikipedia.orgrcsb.orgcreative-diagnostics.commdpi.comresearchgate.net | Production of non-functional or harmful proteins wikipedia.orgrcsb.orgcreative-diagnostics.comresearchgate.net |

| Chain Termination | Induction of premature termination of protein synthesis | Ribosome creative-diagnostics.com | Formation of truncated protein products creative-diagnostics.com |

| Ribosomal Protein Influence | Alterations in specific ribosomal proteins can impact binding | Ribosomal protein L6 nih.govresearchgate.net | Affects cooperative binding and misreading properties nih.govresearchgate.netunam.mxubc.ca |

| Secondary Binding Site | Can bind to other locations on the ribosome | Helix 69 of 23S rRNA (50S subunit) wikipedia.orgrcsb.orgmdpi.com | May affect ribosome recycling wikipedia.orgrcsb.orgmdpi.com |

Here is a table outlining the phases of Gentamicin entry into bacterial cells:

| Phase | Description | Mechanism | Location | Energy Dependence |

| Ionic Binding Phase | Initial interaction with bacterial membrane surface | Electrostatic binding of polycationic gentamicin to negatively charged components (LPS, phospholipids, teichoic acids) drugbank.comscbt.commdpi.com | Outer membrane (Gram-negative), Cell membrane (Gram-positive) drugbank.comasm.org | Non-energy-dependent asm.org |

| Effect of Binding | Displacement of divalent cations, leading to increased membrane permeability | Displacement of Mg²⁺ and Ca²⁺ drugbank.comasm.org | Bacterial membrane drugbank.comasm.org | N/A |

| Energy-Dependent Phase I | Limited entry of aminoglycoside into the cytoplasm | Relies on the proton-motive force drugbank.com | Cytoplasmic membrane drugbank.com | Energy-dependent drugbank.com |

| Energy-Dependent Phase II | Rapid accumulation of aminoglycoside in the cell leading to amplified effects | Occurs due to damaged cytoplasmic membrane and protein mistranslation drugbank.com | Cytoplasm drugbank.com | Energy-dependent drugbank.com |

Energy-Dependent Phase I: Proton-Motive Force Driven Uptake

Following initial electrostatic binding to the negatively charged bacterial cell surface components like lipopolysaccharides in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, gentamicin begins to cross the cytoplasmic membrane drugbank.comnih.govasm.orgcmpt.canih.gov. This initial transport across the inner membrane is referred to as Energy-Dependent Phase I (EDP-I) elifesciences.orgnih.govbiorxiv.orgubc.caasm.org. EDP-I is a gradual process that requires energy biorxiv.orgubc.caelifesciences.org. It is driven by the proton-motive force (PMF) across the cytoplasmic membrane drugbank.comnih.govubc.caasm.orgelifesciences.orgfrontiersin.orgresearchgate.net. The PMF is an electrochemical potential generated by the transfer of protons across the membrane, linked to cellular respiration nih.govasm.orgelifesciences.org. This phase allows a limited amount of the aminoglycoside to enter the cytoplasm drugbank.com. Studies have shown that inhibitors of respiration and uncouplers that dissipate the PMF can reduce or abolish EDP-I uptake biorxiv.orgubc.caasm.orgresearchgate.net. For instance, experiments with Escherichia coli and Staphylococcus aureus have demonstrated that agents like cyanide, 2,4-dinitrophenol (B41442) (DNP), and carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which interfere with electron transport or dissipate the PMF, inhibit gentamicin uptake ubc.caresearchgate.netnih.gov.

Cytoplasmic Membrane Disruption and Compromised Impermeability

While the primary target of gentamicin is the ribosome, its interaction with the bacterial cell also leads to disruption of the cytoplasmic membrane drugbank.commims.compatsnap.com. The mistranslation of proteins caused by gentamicin binding to the ribosome can result in the production of aberrant, misfolded proteins drugbank.compatsnap.comcreative-diagnostics.comcreative-diagnostics.comcmpt.canih.gov. These misfolded proteins can then be incorporated into the cytoplasmic membrane, compromising its integrity and increasing its permeability drugbank.compatsnap.comnih.govcmpt.ca. This disruption contributes to the bactericidal effect by facilitating the leakage of intracellular contents patsnap.com. Some research suggests that this membrane damage, or the reactive oxygen species produced as a consequence, is responsible for the bactericidal activity elifesciences.orgbiorxiv.org.

Energy-Dependent Phase II: Amplified Accumulation and Bactericidal Effect

Following EDP-I and the initial effects on protein synthesis and membrane integrity, a second, more rapid phase of aminoglycoside uptake occurs, known as Energy-Dependent Phase II (EDP-II) nih.govbiorxiv.orgubc.caasm.orgelifesciences.org. This phase is characterized by a significantly increased rate of gentamicin accumulation within the bacterial cell nih.govubc.ca. EDP-II is thought to be triggered by the binding of aminoglycosides to ribosomes and the subsequent mistranslation and membrane disruption nih.govubc.caasm.orgcmpt.ca. The compromised cytoplasmic membrane permeability resulting from the misfolded proteins allows for a much greater influx of gentamicin into the cytoplasm drugbank.comnih.govcmpt.ca. This amplified accumulation of the antibiotic leads to further inhibition of protein synthesis and ultimately results in bacterial cell death drugbank.compatsnap.comnih.govcmpt.ca. EDP-II is considered essential for the bactericidal activity of aminoglycosides biorxiv.org.

Summary of Gentamicin Uptake Phases:

| Phase | Description | Energy Requirement | Key Driving Force/Event | Outcome |

| Initial Binding | Electrostatic interaction with cell surface components. | No | Ionic attraction | Binding to outer/cytoplasmic membrane. drugbank.comnih.gov |

| Energy-Dependent I | Slow, gradual transport across the cytoplasmic membrane. | Yes | Proton-Motive Force (PMF) driven uptake. drugbank.comnih.govubc.caasm.orgelifesciences.org | Limited intracellular accumulation. drugbank.com |

| Energy-Dependent II | Rapid, amplified accumulation across the cytoplasmic membrane. | Yes | Triggered by ribosome binding, mistranslation, membrane disruption. nih.govubc.caasm.orgcmpt.ca | High intracellular concentration, cell death. drugbank.comnih.govcmpt.ca |

Antimicrobial Resistance Mechanisms to Gentamicin

Enzymatic Modification and Inactivation of Gentamicin (B1671437)

Enzymatic modification is the most prevalent mechanism of high-level aminoglycoside resistance in clinical bacteria. frontiersin.org This process involves bacterial enzymes that covalently modify specific amino or hydroxyl groups on the gentamicin molecule, leading to a chemically altered drug with reduced affinity for the ribosome. asm.orgresearchgate.net

Aminoglycoside-Modifying Enzymes (AMEs)

Three main families of AMEs are responsible for the enzymatic inactivation of aminoglycosides, including gentamicin: acetyltransferases (AACs), phosphotransferases (APHs), and adenylyltransferases (ANTs). frontiersin.orgresearchgate.netnih.gov These enzymes utilize cofactors like acetyl-coenzyme A or ATP to catalyze the addition of acetyl, phosphate (B84403), or adenylyl groups to specific sites on the aminoglycoside structure. asm.orgresearchgate.net The genes encoding these enzymes are frequently located on mobile genetic elements such as plasmids and transposons, facilitating their dissemination among bacterial populations through horizontal gene transfer. frontiersin.orgresearchgate.netcreative-diagnostics.com

Acetyltransferases (e.g., AAC(3), AAC(6'))

Aminoglycoside acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-CoA to an amino group of the aminoglycoside. asm.orgresearchgate.net This modification alters the charge and structure of the antibiotic, reducing its ability to bind to the ribosome. researchgate.net

AAC(3): AAC(3) enzymes acetylate the 3-amino group of the 2-deoxystreptamine (B1221613) ring of gentamicin. researchgate.net Different subtypes of AAC(3) exist, such as AAC(3)-II, AAC(3)-IV, and AAC(3)-XI, each with varying substrate specificities. mednexus.orgplos.orgscirp.org For instance, the aac(3)-IIa gene has been frequently found in E. coli isolates and is associated with resistance to gentamicin, tobramycin, and netilmicin. scirp.orgcabidigitallibrary.org A novel AAC(3)-Id enzyme has also been identified in Salmonella enterica and Vibrio fluvialis, conferring resistance to gentamicin and sisomicin. elsevier.esoup.comnih.gov

Prevalence of aac(3) Genes in E. coli Isolates

| aac(3) Gene Type | Prevalence in E. coli (Example Study) | Associated Gentamicin Resistance | Source |

|---|---|---|---|

| aac(3)-II | Most common in China mednexus.org | Yes mednexus.orgscirp.org | mednexus.orgscirp.org |

| aac(3)-IV | Prevalent in pig isolates in Denmark cabidigitallibrary.org | Yes cabidigitallibrary.org | cabidigitallibrary.org |

| aac(3)-IIc | High prevalence in Burkina Faso scirp.org | Yes (74.42% of resistant isolates) scirp.org | scirp.org |

| aac(3)-Id | Identified in Salmonella enterica and Vibrio fluvialis elsevier.esoup.comnih.gov | Yes elsevier.esoup.comnih.gov | elsevier.esoup.comnih.gov |

AAC(6'): AAC(6') enzymes acetylate the 6'-amino group of the hexose (B10828440) ring in 4,6-disubstituted 2-deoxystreptamines like gentamicin. mdpi.comfrontiersin.org This family is considered the most abundant aminoglycoside resistance determinant in clinical settings. mdpi.com AAC(6') enzymes show substrate specificity variations; for example, AAC(6')-I enzymes typically confer resistance to amikacin (B45834) and gentamicin C1a and C2 but not gentamicin C1, while AAC(6')-II enzymes acetylate all forms of gentamicin but not amikacin. mdpi.comnih.gov The aac(6')-Ib gene is frequently detected in various Gram-negative pathogens, including P. aeruginosa and Enterobacteriaceae, and is strongly associated with gentamicin resistance. mednexus.orgmdpi.comasm.orgresearchgate.netmjima.orgspringermedizin.de A bifunctional enzyme, AAC(6')-Ie-APH(2'')-Ia, is particularly significant in Enterococcus species, predominantly mediating high-level gentamicin resistance. mdpi.comthieme-connect.comelsevier.es

Prevalence of aac(6')-Ib in Gram-Negative Bacteria

| Bacterial Species | Prevalence of aac(6')-Ib (Example Studies) | Associated Gentamicin Resistance | Source |

|---|---|---|---|

| P. aeruginosa | Frequent, one of the most common AME genes mdpi.com | Yes mdpi.com | mdpi.com |

| E. coli | Frequent mednexus.orgscirp.org | Yes mednexus.orgscirp.orgasm.org | mednexus.orgscirp.orgasm.org |

| K. pneumoniae | Most prevalent AME gene in some studies mednexus.org | Yes mednexus.org | mednexus.org |

| Enterobacter spp. | High frequency springermedizin.de | Yes springermedizin.de | springermedizin.de |

Adenylyltransferases (e.g., ANT(2'')-Ia)

Aminoglycoside adenylyltransferases (ANTs), also known as nucleotidyltransferases, catalyze the transfer of an adenylyl group (AMP) from ATP to a hydroxyl group of the aminoglycoside. asm.orgresearchgate.net This modification, like acetylation and phosphorylation, interferes with ribosomal binding. researchgate.net

ANT(2'')-Ia: ANT(2'')-Ia is a clinically important adenylyltransferase that modifies the 2''-hydroxyl group of gentamicin, tobramycin, and kanamycin (B1662678). mdpi.comasm.org This enzyme is prevalent in Gram-negative pathogens, including Pseudomonas aeruginosa and Enterobacteriaceae, and is a significant determinant of resistance to gentamicin. mednexus.orgcabidigitallibrary.orgmdpi.comnih.gov Structural and mechanistic studies of ANT(2'')-Ia have revealed that its activity relies on the coordination of magnesium ions and the precise positioning of the substrate within the active site. asm.org

Characteristics of ANT(2'')-Ia

| Feature | Description | Source |

|---|---|---|

| Substrates Modified | Gentamicin, Tobramycin, Kanamycin, Dibekacin, Sisomicin mdpi.com | mdpi.comasm.org |

| Site of Modification | 2''-hydroxyl group asm.org | asm.org |

| Prevalence | Prevalent in Gram-negative pathogens like P. aeruginosa and Enterobacteriaceae mednexus.orgcabidigitallibrary.orgmdpi.comnih.gov | mednexus.orgcabidigitallibrary.orgmdpi.comnih.gov |

| Catalytic Mechanism | Magnesium-dependent transfer of AMP asm.org | asm.org |

Molecular Basis of Enzyme-Substrate Interactions

The specific interactions between AMEs and gentamicin are determined by the enzyme's active site structure and the chemical groups on the antibiotic. AMEs possess binding pockets that accommodate specific regions of the aminoglycoside molecule, positioning the target amino or hydroxyl group for the catalytic transfer of the modifying group (acetyl, phosphate, or adenylyl). researchgate.netasm.org For example, the active site of ANT(2'')-Ia interacts with all three rings of the aminoglycoside substrate, orienting the 2''-OH for nucleotidylation. asm.org The introduction of a bulky, charged group (acetyl, phosphate, or adenylyl) at a critical position on gentamicin disrupts key interactions, such as hydrogen bonds and ionic contacts, that are necessary for high-affinity binding to the ribosomal A-site. researchgate.netresearchgate.net Structural studies and kinetic analyses provide detailed insights into these molecular interactions, revealing how subtle differences in enzyme structure or substrate modification sites can impact the spectrum and level of resistance conferred. asm.orgfrontiersin.orgasm.org

Target Site Modifications in the Ribosome

Gentamicin exerts its antibacterial effect by binding to the bacterial ribosome, specifically to the 16S rRNA within the 30S ribosomal subunit. creative-diagnostics.comnih.gov This binding interferes with protein synthesis by causing misreading of the mRNA template and premature termination of translation. creative-diagnostics.com Bacteria can develop resistance through modifications to this ribosomal target site, reducing the binding affinity of gentamicin. creative-diagnostics.comnih.govresearchgate.net

Mutations in the genes encoding the 16S rRNA (rrs) or ribosomal proteins, particularly protein S12, can lead to gentamicin resistance. creative-diagnostics.comasm.org These mutations can induce structural changes in the ribosome that weaken gentamicin's ability to bind effectively. creative-diagnostics.com For instance, mutations in the rrs gene, such as an A1408G mutation (homologous to E. coli A1408), have been shown to confer significant resistance to gentamicin by impairing its binding to helix 44 of the 16S rRNA. asm.orgresearchgate.net Another identified mutation, A1387G in the 16S rRNA gene, has been shown to confer gentamicin resistance in Campylobacter species. nih.gov

In addition to mutations, enzymatic modifications of the 16S rRNA by ribosomal RNA methyltransferases (RMTases) can also confer high-level resistance to aminoglycosides, including gentamicin. mednexus.orgnih.gov These enzymes add methyl groups to specific nucleotides in the 16S rRNA, often within the aminoglycoside binding site, thereby reducing the antibiotic's affinity for the ribosome. mednexus.orgnih.govnews-medical.net While RMTases naturally occur in some antibiotic-producing bacteria to protect their own ribosomes, the genes encoding them can be acquired by pathogenic bacteria, typically via plasmids, contributing to the spread of resistance. nih.gov

Examples of Ribosomal Modifications Conferring Gentamicin Resistance

| Mechanism | Description | Effect on Gentamicin Binding | Source |

|---|---|---|---|

| rrs gene mutations (e.g., A1408G) | Point mutations in the 16S rRNA gene asm.orgmcmaster.ca | Impairs binding to helix 44 of 16S rRNA, reducing affinity asm.orgresearchgate.net | asm.orgresearchgate.netmcmaster.ca |

| Ribosomal protein mutations (e.g., in S12) | Mutations in genes encoding ribosomal proteins creative-diagnostics.comasm.org | Creates structural changes in the ribosome, weakening binding creative-diagnostics.com | creative-diagnostics.comasm.org |

| 16S rRNA Methylation (by RMTases) | Enzymatic addition of methyl groups to 16S rRNA mednexus.orgnih.gov | Reduces antibiotic affinity for the binding site mednexus.orgnih.govnews-medical.net | mednexus.orgnih.govnews-medical.net |

Mutations in 16S rRNA Genes (rrs)

Mutations in the rrs gene, which encodes the 16S ribosomal RNA component of the 30S subunit, are a significant mechanism of high-level aminoglycoside resistance, including resistance to gentamicin. creative-diagnostics.commednexus.orgnih.gov These mutations can reduce the binding affinity of gentamicin to its target site on the 16S rRNA. creative-diagnostics.com A well-characterized mutation is the A1408G substitution (using Escherichia coli numbering), located in helix 44 of the 16S rRNA. This mutation disrupts crucial hydrogen bonding interactions necessary for effective binding of 2-deoxystreptamine aminoglycosides like gentamicin, leading to high levels of resistance. mednexus.orgnih.govoup.comnih.govmdpi.com Other mutations in the rrs gene, such as C1402T, G1484T, T1406A, C1409T, and G1491T, have also been associated with aminoglycoside resistance in various bacterial species. mednexus.orgoup.comnih.gov While mutations in the essential rrs gene can be less common due to potential detrimental effects on cellular machinery, specific viable mutants like A1408G have been identified in clinical isolates. mednexus.orgnih.gov

Mutations in Ribosomal Proteins (e.g., rpsL)

Mutations in genes encoding ribosomal proteins can also contribute to gentamicin resistance by inducing structural changes in the ribosome that weaken the antibiotic's binding or affect translational accuracy. creative-diagnostics.com The rpsL gene, encoding ribosomal protein S12, is a notable example. Mutations in rpsL are primarily known for conferring high-level resistance to streptomycin (B1217042), another aminoglycoside, by altering the ribosome's structure and increasing translational accuracy, thereby counteracting the misreading effect induced by streptomycin. nih.govfrontiersin.orgnih.govtandfonline.comasm.org While less directly implicated in high-level gentamicin resistance compared to rrs mutations or enzymatic modification, alterations in ribosomal proteins can nonetheless play a role in the broader spectrum of aminoglycoside resistance mechanisms. creative-diagnostics.comnih.gov

Reduced Intracellular Accumulation

For gentamicin to exert its effect, it must enter the bacterial cell and reach its ribosomal target. Bacteria can develop resistance by reducing the intracellular concentration of the antibiotic, either by limiting its uptake or actively expelling it. creative-diagnostics.com

Alterations in Outer Membrane Porins (e.g., OmpF)

In Gram-negative bacteria, the outer membrane acts as a barrier to the entry of many antibiotics. Porin channels embedded in the outer membrane facilitate the passive diffusion of small hydrophilic molecules, including some antibiotics, into the periplasm. creative-diagnostics.comacs.org Alterations in the expression or structure of outer membrane porins, such as OmpF and OmpC in E. coli, can reduce the influx of gentamicin into the cell. creative-diagnostics.commdpi.comacs.orgbiorxiv.org Downregulation or loss-of-function mutations in the genes encoding these porins (ompF and ompC) have been shown to decrease susceptibility to aminoglycosides. mdpi.combiorxiv.org Changes in porin channels, such as decreased pore diameter or alterations in the electric field within the pore, can impede the passage of antibiotics like gentamicin. acs.org

Efflux Pump Systems (e.g., AcrAB-TolC)

Efflux pumps are bacterial transport systems that actively pump antibiotics and other toxic compounds out of the cell, thereby reducing their intracellular concentration below inhibitory levels. creative-diagnostics.comoup.combmbreports.orgnih.gov The AcrAB-TolC system is a prominent tripartite efflux pump in Gram-negative bacteria, particularly in Enterobacteriaceae, and is a major contributor to multidrug resistance. oup.combmbreports.orgnih.govasm.org This system spans the inner membrane (AcrB), the periplasmic space (AcrA), and the outer membrane (TolC), forming a channel that expels a wide range of structurally diverse substrates, including some antibiotics. oup.comasm.org While the AcrAB-TolC pump is known to extrude various antibiotics, its direct contribution to high-level gentamicin resistance can vary depending on the bacterial species and the specific genetic context. oup.comasm.org Overexpression of AcrAB-TolC is associated with reduced susceptibility to multiple antibiotic classes. oup.comasm.org

Adaptive Resistance and Persistence Mechanisms

Adaptive resistance refers to a transient, non-heritable state of reduced susceptibility to antibiotics that is induced by environmental factors, such as exposure to sub-inhibitory concentrations of the drug. creative-diagnostics.comnih.govplos.orgasm.orgresearchgate.net This differs from acquired resistance, which involves stable genetic changes. Adaptive resistance to aminoglycosides like gentamicin is thought to involve reversible changes in bacterial physiology, potentially including the downregulation of drug uptake mechanisms. asm.orgresearchgate.net This phenomenon can occur rapidly upon exposure to the antibiotic and is reversible when the antibiotic pressure is removed. plos.orgasm.org

Bacteria can also exhibit persistence, a state where a small subpopulation of dormant cells survives antibiotic treatment despite being genetically susceptible. creative-diagnostics.comnih.gov These persister cells are metabolically inactive or have significantly reduced metabolic activity, rendering them tolerant to antibiotics that primarily target actively growing cells, such as gentamicin. creative-diagnostics.comnih.gov Biofilm formation, where bacteria grow in a structured community embedded in an extracellular matrix, can also contribute to reduced antibiotic susceptibility and tolerance. The biofilm matrix can limit the penetration of antibiotics, and the physiological state of bacteria within biofilms can differ from planktonic cells, contributing to increased tolerance and the presence of persister cells. creative-diagnostics.comnih.gov

Horizontal Gene Transfer and Dissemination of Resistance Genes

Horizontal gene transfer (HGT) is a critical process in the rapid spread of antibiotic resistance genes among bacteria. creative-diagnostics.comacademicjournals.orgfrontiersin.orgfrontiersin.orgjlabphy.org Resistance genes, including those conferring resistance to gentamicin, are often located on mobile genetic elements such as plasmids, transposons, and integrons. creative-diagnostics.commednexus.orgacademicjournals.orgfrontiersin.orgasm.orgasm.org These elements can be transferred between bacteria through various mechanisms:

Conjugation: Direct transfer of genetic material between bacterial cells through cell-to-cell contact, often mediated by plasmids. academicjournals.orgfrontiersin.orgjlabphy.org

Transformation: Uptake of free DNA from the environment by a recipient bacterium. frontiersin.orgjlabphy.org

Transduction: Transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). frontiersin.org

Biofilm-Mediated Resistance Mechanisms

Bacterial biofilms represent a significant challenge in the treatment of infections, exhibiting dramatically increased resistance to antibiotics, including gentamicin, compared to their planktonic counterparts. oup.commdpi.comasm.orgspandidos-publications.comlibretexts.org This recalcitrance is a complex phenomenon mediated by multiple interacting mechanisms within the biofilm structure and the physiological state of the embedded bacteria. mdpi.comasm.orgnih.gov

One of the primary mechanisms contributing to gentamicin resistance in biofilms is the reduced penetration of the antibiotic through the extracellular polymeric substance (EPS) matrix. oup.commdpi.comasm.orgspandidos-publications.comlibretexts.orgnih.govnih.govresearchgate.netfrontiersin.org The EPS, a complex mixture primarily composed of polysaccharides, proteins, and extracellular DNA (eDNA), forms a physical barrier that hinders the diffusion of antimicrobial agents. asm.orgspandidos-publications.comlibretexts.orgfrontiersin.org Gentamicin, being a positively charged aminoglycoside, can interact electrostatically with negatively charged components within the EPS matrix, such as certain polysaccharides (e.g., alginate in Pseudomonas aeruginosa biofilms), further impeding its movement and reducing its concentration in the deeper layers of the biofilm. nih.govubc.ca Studies have shown that gentamicin penetration can be significantly slower and less complete in biofilms compared to planktonic cultures. nih.gov

The unique microenvironment within biofilms also plays a crucial role in reduced gentamicin efficacy. Gradients in nutrient availability, oxygen levels, and pH exist throughout the biofilm structure. mdpi.comasm.org Aminoglycosides like gentamicin typically require actively respiring bacteria and a neutral to alkaline pH to be optimally transported into the bacterial cell and exert their effects. asm.orgnih.gov In the anoxic or low-oxygen regions often found in the interior of mature biofilms, the reduced metabolic activity and altered pH can significantly diminish gentamicin uptake and activity. asm.orgnih.gov

A slower growth rate characteristic of bacteria within biofilms also contributes to their tolerance to gentamicin. oup.comresearchgate.net Gentamicin primarily targets protein synthesis in actively dividing cells. Bacteria in a slow-growing or dormant state are less susceptible to antibiotics that interfere with active cellular processes. libretexts.orgcreative-diagnostics.com

Biofilms are also known to harbor a subpopulation of phenotypically tolerant cells called persisters. mdpi.comasm.orgspandidos-publications.comlibretexts.orgresearchgate.netcreative-diagnostics.comnih.govfrontiersin.org These persister cells are dormant and can survive high concentrations of antibiotics that would kill the majority of the growing population. libretexts.orgcreative-diagnostics.comnih.govfrontiersin.org While not genetically resistant, their presence within the biofilm ensures the survival of the population and can lead to recurrent infections after antibiotic treatment is stopped. libretexts.orgcreative-diagnostics.comfrontiersin.org Biofilm growth conditions have been shown to promote the formation of persister cells. frontiersin.org

Pharmacodynamic Studies in Vitro and Preclinical Models

Concentration-Dependent Bacterial Killing Profiles

Gentamicin (B1671437) exhibits concentration-dependent killing, meaning that higher concentrations of the antibiotic lead to a more rapid and extensive rate of bacterial eradication. nih.govlitfl.com This is a hallmark property of aminoglycosides.

Comparative Studies Across Bacterial Species (e.g., S. aureus, P. aeruginosa)

Comparative studies have investigated the concentration-dependent killing of gentamicin across various bacterial species. For Staphylococcus aureus, gentamicin has been shown to have a partially concentration-dependent killing effect. While increasing concentrations from 0.5 to 4 times the Minimum Inhibitory Concentration (MIC) resulted in increased bactericidal activity, the rate of killing appeared to plateau at concentrations beyond 4 to 8 times the MIC. droracle.aiasm.org In contrast, Pseudomonas aeruginosa demonstrates a more pronounced concentration-dependent profile, particularly in the suppression of bacterial regrowth after initial killing. asm.org Studies using time-kill curves have shown rapid killing of P. aeruginosa within the first few hours of exposure to concentrations above the MIC. biorxiv.orgnih.gov

Time-Kill Curve Analysis Methodologies

Time-kill curve analysis is a standard in vitro methodology used to assess the rate and extent of bacterial killing by an antibiotic over time at different concentrations. nih.govbiorxiv.orgnih.govactaorthop.orgoup.com In this method, bacterial cultures are exposed to various concentrations of gentamicin, and viable bacterial counts (CFU/mL) are determined at predetermined time points over a specific incubation period, typically 24 hours. asm.orgactaorthop.orgresearchgate.net The resulting data are plotted as log CFU/mL versus time, generating time-kill curves that illustrate the bactericidal activity. actaorthop.orgoup.com Methodologies can involve static concentrations or dynamic models that simulate changing drug concentrations over time, mimicking in vivo conditions. nih.govnih.govresearchgate.net Linear regression analysis of the initial killing phase (e.g., 0-2 hours) can be used to calculate kill rate constants and compare the rate of killing at different gentamicin concentrations. actaorthop.orgoup.com

Postantibiotic Effect (PAE) Characterization

The postantibiotic effect (PAE) is the suppression of bacterial growth that persists after the antibiotic concentration falls below the MIC. nih.govasm.orgoup.com Gentamicin is known to exhibit a PAE, which is another important pharmacodynamic characteristic supporting less frequent dosing regimens. nih.govlitfl.comoup.com The duration of the PAE of gentamicin has been shown to be concentration-dependent, with higher concentrations leading to a more prolonged suppression of bacterial regrowth. asm.orgoup.comnih.gov Studies have characterized the PAE of gentamicin against various bacteria, including Escherichia coli and Staphylococcus aureus. oup.comnih.govresearchgate.net For S. aureus, mean PAEs ranging from 5 to 10 hours have been observed at clinically relevant gentamicin concentrations. nih.gov

Modeling of Gentamicin Pharmacodynamics (e.g., PKPD Models)

Pharmacokinetic-pharmacodynamic (PKPD) modeling integrates pharmacokinetic data (drug concentration over time) with pharmacodynamic data (drug effect on bacteria) to predict the time course of bacterial killing and regrowth under different dosing regimens. nih.govdiva-portal.orgnih.govjapsonline.comjapsonline.com Semimechanistic PKPD models have been developed for gentamicin to describe its bactericidal activity and the phenomenon of adaptive resistance, where bacteria exhibit a reversible refractoriness to killing after exposure. nih.govdiva-portal.orgnih.govresearchgate.net These models can incorporate factors such as bacterial growth, killing kinetics, and the development and reversal of adaptive resistance. nih.govdiva-portal.orgnih.gov PKPD modeling is a valuable tool for simulating different dosing schedules and predicting their potential efficacy, particularly in specific populations like neonates where gentamicin pharmacokinetics can vary. nih.govnih.govjapsonline.com Key PK/PD indices used in modeling for aminoglycosides like gentamicin include the ratio of the peak plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC24/MIC). nih.govtandfonline.commdpi.com A Cmax/MIC ratio of greater than 8-10 has been suggested as important for maximal bacterial killing. nih.govtandfonline.com

Efficacy against Biofilm vs. Planktonic Bacterial Forms

Bacteria can exist in planktonic (free-floating) forms or in structured communities called biofilms, which are often associated with chronic infections and reduced antibiotic susceptibility. Studies have investigated the efficacy of gentamicin against both planktonic and biofilm bacterial forms. Generally, bacteria within biofilms are significantly less susceptible to antibiotics, including gentamicin, compared to their planktonic counterparts. zsmu.edu.uaoup.com The minimal biofilm elimination concentration (MBEC) for gentamicin is typically much higher than the MIC for planktonic bacteria. oup.com However, research is ongoing to explore strategies to improve gentamicin's efficacy against biofilms, such as the use of liposomal formulations or in combination with other treatments like ultrasound. nih.govmontana.edunih.gov While some studies suggest that certain liposomal formulations of gentamicin may enhance activity against biofilms, the effectiveness against established biofilms remains a challenge. nih.govnih.gov

Synergistic Antimicrobial Strategies

Combination with Beta-Lactam Antibiotics

The combination of gentamicin (B1671437) with beta-lactam antibiotics, such as penicillins and cephalosporins, is a clinically established strategy for treating various serious bacterial infections. msdvetmanual.comveteriankey.com This combination is particularly valuable in infections caused by Gram-positive bacteria like Enterococcus faecium and Enterococcus faecalis, where synergy can overcome intrinsic or acquired resistance to gentamicin alone. msdvetmanual.comveteriankey.com Synergistic effects have also been reported against Gram-negative pathogens, including Pseudomonas aeruginosa. veteriankey.com

Mechanisms of Synergistic Cell Wall Disruption and Enhanced Uptake

The synergistic relationship between gentamicin and beta-lactam antibiotics is primarily attributed to the mechanism of action of beta-lactams on the bacterial cell wall. Beta-lactam antibiotics inhibit the synthesis of peptidoglycan, a vital structural component of bacterial cell walls. mims.commims.comnih.gov This inhibition weakens and damages the cell wall, increasing the permeability of the bacterial membrane. nih.govmsdvetmanual.comveteriankey.comresearchgate.net

Gentamicin, a relatively large and polar molecule, typically enters Gram-negative bacteria through an oxygen-dependent active transport process. nih.gov In Gram-positive bacteria, which lack an outer membrane, entry is still influenced by the cell wall. The damage inflicted by beta-lactam antibiotics facilitates the uptake of gentamicin into the bacterial cytoplasm, allowing higher concentrations of the aminoglycoside to reach its intracellular target, the ribosome. nih.govveteriankey.comresearchgate.net This enhanced intracellular accumulation of gentamicin leads to increased disruption of protein synthesis and ultimately, more efficient bacterial killing. nih.govresearchgate.net Studies have quantitatively demonstrated increased intracellular gentamicin concentrations when used in combination with beta-lactams, correlating with enhanced bactericidal activity, even against strains with reduced beta-lactam susceptibility. researchgate.net

| Combination Example | Bacterial Target | Proposed Mechanism | Research Finding Highlights |

| Gentamicin + Ampicillin or Cefotaxime | Streptococcus agalactiae (Penicillin-resistant) | Beta-lactam induced cell wall damage enhances gentamicin uptake. | Intracellular gentamicin levels increased 5- to 8-fold, resulting in synergistic killing. researchgate.net |

| Gentamicin + Penicillins/Cephalosporins | Enterococcus spp., Staphylococcus spp., Pseudomonas aeruginosa | Increased cell permeability due to beta-lactam action on cell wall. | Well-documented synergy, important for treating infections caused by moderately resistant strains. msdvetmanual.comveteriankey.com |

Synergy with Other Antibacterial Agents (e.g., Macrolides, Fosfomycin (B1673569), Colistin)

Beyond beta-lactams, gentamicin can also exhibit synergistic interactions with other classes of antibiotics. Combinations with fosfomycin, an antibiotic that inhibits an earlier step in peptidoglycan synthesis by targeting the MurA enzyme, have shown synergistic potential. wikipedia.orgrcsb.org This combination may offer a broader spectrum and improved efficacy against multidrug-resistant strains, and intravenous fosfomycin is increasingly used in combination regimens for this reason. wikipedia.org

Colistin (B93849), a polymyxin (B74138) antibiotic, acts by disrupting the bacterial cytoplasmic membrane through interaction with lipopolysaccharide. wikipedia.orgmims.commims.comresearchgate.netnih.govijopp.org While primarily effective against Gram-negative bacteria, combining colistin with gentamicin could potentially enhance membrane permeability, thereby increasing gentamicin's access to its target, or provide broader coverage in polymicrobial infections. mims.commims.comresearchgate.netnih.gov

While the interaction between gentamicin and macrolides (which inhibit protein synthesis at the 50S ribosomal subunit) might be complex and less consistently synergistic compared to beta-lactam combinations, research in this area continues to explore potential benefits against specific pathogens or in particular clinical scenarios.

Combination with Non-Antibiotic Compounds

Investigating the synergistic potential of gentamicin with non-antibiotic compounds represents an innovative strategy to enhance its activity and combat resistance. nih.govnih.gov

Phenolic Compounds and Membrane Integrity

Phenolic compounds, naturally occurring molecules found in plants, are known for their diverse biological activities, including antimicrobial properties and the ability to modulate the effectiveness of antibiotics. nih.govnih.govresearchgate.netfrontiersin.orgasm.org Synergy between gentamicin and phenolic compounds is frequently linked to the impact of these non-antibiotic agents on bacterial membrane integrity. nih.govresearchgate.netfrontiersin.org Phenolic compounds can induce damage to the bacterial cell membrane, increasing its permeability and thereby facilitating the uptake of gentamicin into the bacterial cell. nih.govresearchgate.netfrontiersin.org This mechanism shares similarities with the synergy observed with beta-lactam antibiotics, where membrane disruption enhances gentamicin's access to its intracellular targets. nih.gov

Specific phenolic compounds, such as epigallocatechin gallate (EGCG) from green tea and components found in Triphala, have demonstrated synergistic antibacterial effects with gentamicin against multidrug-resistant Escherichia coli, Staphylococcus aureus, and other Gram-negative bacilli. nih.gov These compounds can disrupt bacterial cell membranes, potentially leading to cell lysis and increased susceptibility to gentamicin. nih.gov Furthermore, some polyphenols may contribute to synergy by inhibiting bacterial efflux pumps, which are a common mechanism of antibiotic resistance. nih.gov

| Phenolic Compound Example | Bacterial Target | Proposed Mechanism | Research Finding Highlights |

| Phenolic compounds (general) | Various bacteria (Gram-negative and Gram-positive) | Damage to cell wall/membrane, enhanced antibiotic entry, efflux pump inhibition. | Enhance gentamicin activity; mechanism often involves increased membrane permeability. nih.govnih.gov |

| Epigallocatechin gallate (EGCG) from green tea | Multidrug-resistant E. coli, S. aureus | Disrupts bacterial cell membrane. | Strong synergistic antibacterial effect with gentamicin. nih.gov |

| Phenolic compounds from Triphala | Some multidrug-resistant Gram-negative bacilli | Damages cell membrane. | Synergistic antibacterial effect with gentamicin. nih.gov |

Antimicrobial Peptides (AMPs)

Antimicrobial peptides (AMPs) are components of the innate immune system that typically kill bacteria by disrupting their cell membranes. mims.com Combining gentamicin with AMPs can result in synergistic antimicrobial activity. The proposed mechanism is that the membrane-disrupting action of AMPs facilitates the translocation of gentamicin across the bacterial membrane, allowing it to reach its ribosomal targets more effectively. researchgate.net This enhanced uptake, similar to the synergy with beta-lactams, leads to increased intracellular gentamicin concentrations and improved bacterial killing. researchgate.net

Other Pharmacological Agents (e.g., NSAIDs, Anesthetics)

Research has also explored the potential for synergistic antibacterial effects between gentamicin and certain non-antibiotic pharmacological agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and anesthetics. Studies investigating combinations of ketorolac (B1673617) (an NSAID) and lidocaine (B1675312) (a local anesthetic) with gentamicin against Staphylococcus aureus have indicated synergistic antibacterial activity with ketorolac. nih.gov The exact mechanisms underlying these interactions are still being elucidated but may involve complex effects on bacterial physiology, metabolism, or virulence factors, or modulation of the host immune response. nih.gov

Synergism in Biofilm Eradication

The recalcitrance of bacterial biofilms to conventional antibiotic monotherapy necessitates the exploration of synergistic antimicrobial strategies. Combining gentamicin sulfate (B86663) with other agents has shown promise in enhancing antibiofilm activity against various pathogens.

Research has demonstrated synergistic effects of gentamicin when combined with other antimicrobial agents, particularly in the context of biofilm-associated infections mdpi.comoup.com. The concentrations of aminoglycosides required for antibiofilm activity are often higher than those used in standard systemic therapy mdpi.com.

Studies investigating the combination of vancomycin (B549263) and gentamicin against Staphylococcus aureus biofilms, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, have shown synergistic antibiofilm activity, particularly against MRSA mdpi.com. Vancomycin targets the bacterial cell wall, while gentamicin interferes with protein synthesis, and their combined use can enhance antimicrobial efficacy against biofilm-embedded bacteria mdpi.com. Minimum Biofilm Eradication Concentration (MBEC) assays provided critical insights into the concentrations needed to eradicate established biofilms mdpi.com. For MRSA, a combination therapy at Vancomycin 40 mg/L / Gentamicin 8 mg/L or Vancomycin 20 mg/L / Gentamicin 8 mg/L led to complete eradication, showing no observable regrowth mdpi.com. However, this combination showed no efficacy against MSSA biofilms in this specific study mdpi.com.

| Bacterial Strain | Gentamicin MBEC (mg/L) | Vancomycin MBEC (mg/L) | Combination Therapy (Vancomycin/Gentamicin mg/L) | Combination Outcome |

|---|---|---|---|---|

| MSSA | 256 | >16385 | VAN40/GEN8 or VAN20/GEN8 | No efficacy |

| MRSA | 256 | 1024 | VAN40/GEN8 or VAN20/GEN8 | Complete eradication |

Data derived from research on Vancomycin and Gentamicin against S. aureus biofilms mdpi.com.

Another area of investigation involves the synergistic effects of gentamicin with other antibiotics against Gram-negative bacteria like Pseudomonas aeruginosa. Studies have confirmed strong synergistic effects between gentamicin and cefepime (B1668827), resulting in the complete eradication of P. aeruginosa biofilms researchgate.netdovepress.comnih.gov. The minimum biofilm inhibitory concentration (MBIC) and MBEC values for gentamicin were substantially reduced when combined with cefepime dovepress.comnih.gov. For instance, when testing gentamicin alone, MBIC and MBEC values were 512 µg/mL and 1024 µg/mL, respectively nih.gov. However, in combination with cefepime, the MBIC for both antibiotics was reduced to 16 µg/mL, and the MBEC was reduced to 32 µg/mL dovepress.comnih.gov.

| Combination | Gentamicin Alone MBIC (µg/mL) | Gentamicin Alone MBEC (µg/mL) | Gentamicin + Cefepime MBIC (µg/mL) | Gentamicin + Cefepime MBEC (µg/mL) | Outcome |

|---|---|---|---|---|---|

| Gentamicin + Cefepime (P. aeruginosa) | 512 | 1024 | 16 | 32 | Complete eradication |

Data derived from research on Gentamicin and Cefepime against P. aeruginosa biofilms dovepress.comnih.gov.

Synergism has also been observed for the combination of fosfomycin and gentamicin against Escherichia coli biofilms, with the highest synergism found in 75% of tested E. coli strains frontiersin.org. Against P. aeruginosa biofilms, the combination of gentamicin and ciprofloxacin (B1669076) showed synergism with higher frequency (71.4%) frontiersin.org. Gentamicin was found to be the most active antibiotic against the biofilm of both E. coli and P. aeruginosa strains when tested alone, presenting an MBBC (Minimum Biofilm Bactericidal Concentration) of 16 μg/ml frontiersin.org.

Combinations of gentamicin with either benzylpenicillin or rifampicin (B610482) have demonstrated a synergistic effect against biofilms produced by Streptococcus agalactiae, Streptococcus pyogenes, and Streptococcus oralis in vitro oup.com. While higher antibiotic concentrations were generally needed to reduce biofilm compared to planktonic bacteria, similar concentrations of gentamicin (4–16 mg/L) showed effects on both planktonic and biofilm cells oup.com.

Furthermore, the synergistic action of gentamicin sulfate has been explored with non-antibiotic agents. Combining gentamicin sulfate with the anti-inflammatory ketorolac tromethamine has shown synergistic antibacterial action against planktonic staphylococci and enhanced the antibiofilm activity of gentamicin against acquired resistance in staphylococcal biofilms nih.govnih.gov. Mechanistic studies suggest this synergy interferes with biofilm morphology and subverts bacterial stress response nih.gov.

Combinations of gentamicin with antimicrobial peptides (AMPs) have also shown improved antibiofilm potential against Staphylococcus aureus and Pseudomonas aeruginosa biofilms mdpi.com. The active concentrations of compounds decreased substantially when used in combinations mdpi.com. For instance, a combination of gentamicin with peptide L-1 allowed the active concentration of gentamicin to be 32 times lower to reduce S. aureus metabolism to at least 10% mdpi.com.

These studies collectively highlight the potential of synergistic strategies involving gentamicin sulfate to overcome biofilm-associated resistance and improve eradication outcomes for a range of bacterial pathogens.

Biosynthesis and Biotechnological Production

Natural Biosynthetic Pathways in Micromonospora purpurea

The biosynthesis of the gentamicin (B1671437) C complex in Micromonospora purpurea involves a series of modifications to sugar molecules and an aminocyclitol ring. The pathway leads to the production of a mixture of closely related components, including gentamicin C1, C1a, C2, C2a, and C2b, which differ in their methylation and amination patterns. researchgate.netresearchgate.netwikipedia.org

Precursor Compounds and Enzymatic Conversions (e.g., D-glucose-phosphate to 2-DOS)

The biosynthesis of gentamicin initiates with the conversion of D-glucose-phosphate. mdpi.com This precursor undergoes a series of enzymatic transformations to form 2-deoxystreptamine (B1221613) (2-DOS), a key aminocyclitol core found in gentamicin and other aminoglycosides. mdpi.compnas.orgacs.orgnih.govpnas.org Enzymes such as the isomerase GenC, the aminotransferase GenS1, and the dehydrogenase GenE are involved in the steps leading to 2-DOS formation. mdpi.com

Following the formation of the 2-DOS scaffold, glycosyltransferases attach sugar moieties. GenM1 and GenM2 are responsible for adding N-acetylglucosamine (which is subsequently deacetylated) and xylose to 2-DOS, forming the initial trisaccharide-like intermediate, gentamicin A2. mdpi.comacs.org

Roles of Key Biosynthetic Enzymes (e.g., GenC, GenS1, GenE, GenP, GenB2, GenB3, GenB4, GenL)

Numerous enzymes encoded within the gentamicin biosynthetic gene cluster play critical roles in the subsequent modification of gentamicin A2 to yield the gentamicin C complex.

GenC, GenS1, GenE: These enzymes are involved in the initial steps of converting D-glucose-phosphate to the 2-DOS core. mdpi.com

GenK: This methyltransferase plays a pivotal role by methylating the C-6' position of gentamicin X2, leading to the formation of G418 and branching the biosynthetic pathway. mdpi.comacs.orgbohrium.comresearchgate.netchemrxiv.org

GenQ: Involved in the oxidation of the hydroxyl group at C-6' of G418. acs.org

GenB1: A PLP-dependent enzyme involved in the transamination of 6'-DOG (produced by GenQ). acs.org

GenP: Catalyzes the phosphorylation of intermediates like JI-20A and JI-20Ba, which is the first step in the dideoxygenation process. acs.orgacs.orgbiorxiv.orgresearchgate.net

GenB3 and GenB4: These are PLP-dependent enzymes that work in concert during the dideoxygenation process. GenB3 is involved in the elimination of water and phosphate (B84403) from phosphorylated intermediates, while GenB4 catalyzes double bond migration and reduction of the 4',5'-olefin. acs.orgbiorxiv.orgresearchgate.net GenB3 also participates in reamination steps. acs.org GenB2, which shares sequence identity with GenB3, can catalyze the epimerization of the methyl group at C-6' of certain intermediates, including JI20Ba and C2, to produce C2a. acs.orgchemrxiv.org

GenL: This N-methyltransferase, encoded by a gene located outside the main biosynthetic gene cluster, is responsible for the 6'-N-methylation of gentamicin C1a and C2, producing gentamicin C2b and C1, respectively. researchgate.netmdpi.compnas.orgbohrium.comresearchgate.netresearchgate.net GenL is decisive for the proportions of the major components in the gentamicin C complex. pnas.org

Elucidation of Dideoxygenation and Methylation Steps

Significant progress has been made in understanding the later steps of gentamicin biosynthesis, particularly the dideoxygenation and methylation reactions, aided by the sequencing of the gentamicin biosynthetic gene cluster. pnas.orgacs.orgresearchgate.net

The dideoxygenation process, which results in the loss of two hydroxyl groups from one of the sugar rings, begins with phosphorylation catalyzed by GenP. acs.orgbiorxiv.orgresearchgate.net Subsequently, the concerted actions of GenB3 and GenB4, both PLP-dependent enzymes, lead to the formation of the dideoxy-oxo products, followed by transamination and reduction steps to yield the gentamicin C components. acs.orgbiorxiv.orgresearchgate.net

Methylation reactions are crucial for generating the different components of the gentamicin C complex. Three key methyltransferases, GenK, GenN, and GenD1, exhibit selectivity in their methylation activities, contributing to a network of methylation pathways. researchgate.net GenK is responsible for C-methylation at the C-6' position of gentamicin X2. mdpi.comacs.orgbohrium.comresearchgate.netchemrxiv.org GenL catalyzes the N-methylation at the 6'-N position of gentamicin C1a and C2. researchgate.netmdpi.compnas.orgbohrium.comresearchgate.netresearchgate.net The specific order and action of these methyltransferases, along with other modifying enzymes, determine the final composition of the gentamicin mixture.

Minor and Parallel Biosynthetic Modification Pathways

While the major pathway leads to the gentamicin C complex, minor and parallel biosynthetic modification pathways also exist, contributing to the presence of various minor gentamicin metabolites in fermentation samples. pnas.org Research has revealed that the gentamicin modification system can exhibit broader substrate tolerance than previously thought, leading to the discovery of these parallel pathways. researchgate.netbiorxiv.org For instance, alternative pathways involving the order of action of methyltransferases like GenD1 and GenK can contribute to the production of certain intermediates. pnas.org

Genetic Manipulation and Metabolic Engineering for Enhanced Production

Genetic manipulation and metabolic engineering techniques have been extensively applied to Micromonospora purpurea and related species to enhance gentamicin production, alter the ratios of gentamicin components, and even produce single components. researchgate.netresearchgate.netbohrium.comispub.com

Traditional strain improvement methods like mutagenesis have been used, but metabolic engineering offers more targeted approaches. bohrium.com By manipulating genes within the biosynthetic pathway, researchers can redirect metabolic flux and improve the yield of desired gentamicin components. researchgate.netresearchgate.netbohrium.com

Heterologous Expression of Biosynthetic Gene Clusters

Heterologous expression of gentamicin biosynthetic gene clusters, or subsets of these genes, in suitable host strains like Streptomyces venezuelae has been a valuable tool for deciphering the gentamicin biosynthetic pathway and for potential alternative production strategies. nih.govpnas.orgresearchgate.netgoogle.com By introducing specific combinations of genes into a non-aminoglycoside producing host, researchers can identify the minimal gene sets required for the production of key intermediates, such as 2-DOS and gentamicin A2, and elucidate the functions of individual enzymes. nih.govpnas.org This approach allows for a more controlled study of the pathway and opens possibilities for producing specific gentamicin components or novel hybrid aminoglycosides through combinatorial biosynthesis. biorxiv.orggoogle.com

Optimization of Fermentation Conditions and Growth Media

Optimizing the fermentation conditions and the composition of the growth medium is crucial for maximizing gentamicin production. bohrium.com Key factors influencing yield include the carbon source, nitrogen source, inorganic salts, and process parameters such as temperature, pH, and aeration. msk.or.krbohrium.compharmacophorejournal.com

Studies have shown that specific carbon sources, such as starch, sucrose, and soybean oil, are suitable for gentamicin production. researchgate.net For nitrogen sources, organic options like soybean meal, yeast extract, peptone, and corn steep liquor are often preferred over inorganic sources for better microbial growth and antibiotic production. pharmacophorejournal.comresearchgate.net The initial pH of the fermentation medium is typically adjusted to a range between 7.0 and 7.5. pharmacophorejournal.comresearchgate.net

Inorganic salts and organic acid salts can also play a significant role. For instance, the addition of calcium chloride (CaCl₂) and sodium citrate (B86180) has been shown to increase gentamicin titers. researchgate.netmdpi.com Specifically, CaCl₂ can influence methylation patterns during synthesis, leading to an increased proportion of gentamicin C1a. researchgate.netresearchgate.net Sodium citrate can provide energy and help regulate pH, favoring gentamicin synthesis in an alkaline environment. mdpi.com

Fermentation process parameters like temperature, time, and agitation speed are also critical. bohrium.com Research has indicated optimal conditions for Micromonospora echinospora production, with a temperature around 31.7°C, a pH of 6.8, and a substrate concentration of 3% resulting in a high gentamicin yield of 1040 mg/L in one study. zenodo.org Oxygen availability is another important factor for gentamicin yield. msk.or.kr

Data from fermentation optimization studies:

| Parameter | Optimal Value/Finding | Source |

| Carbon Source | Starch, Soybean oil, Sucrose, Dextrin | pharmacophorejournal.comresearchgate.net |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone, Corn steep liquor | pharmacophorejournal.comresearchgate.net |

| Initial pH | 7.0–7.5 (for M. purpurea), 6.8 (for M. echinospora) | pharmacophorejournal.comresearchgate.netzenodo.org |

| Temperature (M. echinospora) | 31.7°C | zenodo.org |

| Substrate Concentration (M. echinospora) | 3% | zenodo.org |

| Cobalt Ion Concentration | 0.006g CoCl₂ per liter | msk.or.kr |

| Oxygen Absorption Rate | 40mM O₂/liter-broth/hr (under specific conditions) | msk.or.kr |

| CaCl₂ Addition | Increased gentamicin titers and C1a proportion | researchgate.netmdpi.com |

| Sodium Citrate Addition | Increased gentamicin titers, pH regulation | researchgate.netmdpi.com |

Targeted Over-accumulation of Specific Gentamicin Components

The gentamicin complex consists of several components, with C1, C1a, and C2 being the most clinically relevant. guidetomalariapharmacology.orgbohrium.comrcsb.org Strategies have been developed to target the over-accumulation of specific components through strain improvement and metabolic engineering. bohrium.comresearchgate.netresearchgate.net

Gene manipulation in Micromonospora species, such as knocking out specific genes, can increase the production of particular gentamicin components. bohrium.com For example, deleting the methyltransferase-encoding genes genK and genL in Micromonospora echinospora has been shown to result in a strain that exclusively produces gentamicin C1a. mdpi.comresearchgate.net This is significant because gentamicin C1a is a precursor for the semi-synthetic antibiotic etimicin. mdpi.com In one study, a mutant strain with genK and genL deleted showed a 3.22-fold higher gentamicin C1a titer compared to the parental strain. researchgate.net

Targeted accumulation can also be achieved by blocking downstream or parallel biosynthetic pathways. researchgate.netresearchgate.net For instance, deleting genB3 was found to increase the production of upstream intermediates JI-20A and JI-20Ba. researchgate.net Similarly, mutants with deletions in genS2ΔgenK, genD1ΔgenK, genQΔgenK, and genQ have been shown to accumulate specific gentamicin intermediates like A2, A, X2, and G418. researchgate.netresearchgate.net

Creation of Novel Hybrid Aminoglycosides via Biosynthetic Pathway Engineering (e.g., Glycodiversification)

Biosynthetic pathway engineering offers a powerful approach to create novel hybrid aminoglycosides with potentially improved properties, such as reduced toxicity or altered activity spectrum. researchgate.netbiorxiv.orgnih.govresearchgate.net Glycodiversification, which involves modifying the sugar moieties attached to the aminocyclitol core, is a key strategy in this area. researchgate.netbiorxiv.orgnih.govresearchgate.net

One notable approach involves swapping glycosyltransferases (GTs) from the biosynthetic pathways of different aminoglycosides. researchgate.netbiorxiv.orgnih.govresearchgate.net By replacing a GT in the gentamicin producer with a GT from the kanamycin (B1662678) biosynthetic pathway, researchers have successfully created a series of hybrid aminoglycosides called genkamicins (GKs). researchgate.netbiorxiv.orgnih.govresearchgate.net These novel compounds combine structural features of both gentamicin and kanamycin. researchgate.netresearchgate.net

Manipulation of these hybrid metabolic pathways through engineering can lead to the targeted accumulation of specific GK components. biorxiv.orgnih.gov Six different GK components have been successfully isolated and characterized, demonstrating the potential of this approach for structural diversification. researchgate.netbiorxiv.orgnih.gov For example, introducing kanM2 into the gentamicin pathway resulted in derivatives where a garosamine (B1245194) sugar was replaced with kanosamine. frontiersin.org

This biosynthetic engineering not only allows for the creation of novel structures but also provides a pathway for developing aminoglycosides with potentially lower toxicity profiles while retaining antimicrobial activity. biorxiv.orgnih.govbiorxiv.org

Structure Activity Relationships Sar

Influence of Gentamicin (B1671437) Components on Antimicrobial Activity

The antimicrobial activity of the gentamicin complex is a composite of the individual activities of its C-subtypes. While these components share a common 4,6-disubstituted 2-deoxystreptamine (B1221613) core, minor structural variations significantly influence their biological properties.

The primary structural diversity among the major gentamicin C-subtypes—C1, C1a, C2, and C2a—and the minor component C2b arises from different methylation patterns at the 6′ position of the purpurosamine ring (Ring I). These subtle differences in their chemical structures are the basis for their varying interactions with bacterial targets and host cells.

Table 1: Structural Differences of Gentamicin C-Subtypes at the 6' Position

| Gentamicin Subtype | C6' Substitution | N6' Substitution |

|---|---|---|

| C1 | -CH₃ | -CH₃ |

| C1a | -H | -H |

| C2 | -CH₃ | -H |

| C2a | -CH₃ | -H |

| C2b | -H | -CH₃ |

Despite these structural variations, the different C-subtypes generally exhibit comparable in vitro antimicrobial activity against a broad spectrum of wild-type bacterial strains. nih.govpnas.org However, these minor structural alterations can lead to significant differences in their susceptibility to bacterial resistance mechanisms and their toxicological profiles.

The methylation pattern at the 6′ position of Ring I is a critical determinant of both antimicrobial efficacy and the potential for enzymatic inactivation. While the intrinsic antibacterial activity against susceptible strains shows minor variation among the C-subtypes, the presence or absence of methyl groups at C6′ and N6′ significantly impacts their interaction with aminoglycoside-modifying enzymes (AMEs).

Correlation Between Structure and Ribosomal Binding Affinity

The primary mechanism of action for gentamicin is the inhibition of bacterial protein synthesis through binding to the A-site of the 16S ribosomal RNA (rRNA) in the 30S ribosomal subunit. The affinity of this binding is directly correlated with the antimicrobial potency of the individual gentamicin C-subtypes.

Studies have demonstrated that the different components of the gentamicin C complex bind to the same site on the 30S ribosomal subunit but with varying affinities. Gentamicin C1a exhibits a slightly higher binding affinity than C2, while C1 binds with the lowest affinity among the three major components. auajournals.org This difference in binding affinity is consistent with their relative inhibitory effects on in vitro protein synthesis. pnas.org

The structural basis for these differences in affinity lies in the interactions between the aminoglycoside and the rRNA. Rings I and II of the gentamicin molecule direct specific interactions with the A-site. The methylation pattern at the 6' position of Ring I plays a crucial role; for instance, the 6'-N-methyl group in gentamicin C1 can cause a steric hindrance that weakens its interaction with the ribosomal RNA, leading to its lower binding affinity. auajournals.org

Table 2: Relative Ribosomal Binding Affinities of Gentamicin C-Subtypes

| Gentamicin Subtype | Relative Binding Affinity to 30S Ribosomal Subunit |

|---|---|

| C1a | High |

| C2 | Moderate |

| C1 | Low |

Structural Determinants of Susceptibility to Aminoglycoside-Modifying Enzymes

The most prevalent mechanism of bacterial resistance to aminoglycosides is the enzymatic modification of the drug by AMEs. These enzymes, which include aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, thereby preventing its binding to the ribosome.

The structural features of the gentamicin C-subtypes, particularly the substitutions on Ring I, determine their susceptibility to these enzymes.

Aminoglycoside Acetyltransferases (AACs): These enzymes acetylate amino groups on the aminoglycoside. The AAC(6') enzymes are of particular importance as they target the 6'-amino group. The presence of a methyl group at the C6' position, as seen in gentamicin C1, can provide steric hindrance that reduces the efficiency of some AAC(6') enzymes, thus conferring a degree of resistance to inactivation. nih.gov Conversely, subtypes lacking this C6' methylation, such as C1a, are more susceptible to these enzymes.

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes adenylate hydroxyl groups. Similar to APHs, the activity of ANTs is dependent on the accessibility of the target hydroxyl groups, which can be influenced by the specific stereochemistry and substitutions of the gentamicin C-subtype.

Dissociation of Antimicrobial Efficacy from Cellular Interactions (e.g., Hair Cell Mechanotransducer Channels)

A significant challenge in the clinical use of gentamicin is its potential for ototoxicity, which is primarily caused by damage to the sensory hair cells of the inner ear. A key area of research has been to dissociate the potent antimicrobial activity of gentamicin from its toxic interactions with host cells.

Recent studies have revealed that the primary route of gentamicin entry into hair cells is through the mechanotransducer (MET) channels located on the stereocilia. researchgate.netnih.gov The various gentamicin C-subtypes exhibit different affinities for and permeation through these channels, which correlates with their varying degrees of ototoxicity. pnas.orgnih.gov

Research has shown that gentamicin C2b is the least ototoxic of the C-subtypes, while C2 is the most ototoxic. pnas.org This difference in toxicity is linked to their interaction with the hair cell MET channels. Interestingly, the antimicrobial activities of these subtypes remain comparable to that of the complete gentamicin mixture. pnas.org This discovery has opened avenues for the development of reformulated gentamicin mixtures with a lower potential for ototoxicity.

The understanding that MET channels are the primary portal for gentamicin-induced ototoxicity has spurred efforts to identify structural modifications that can reduce the uptake of the drug into hair cells without compromising its antibacterial activity.

Structure-activity relationship studies have identified the C4'-C6' region on Ring I as a key area for modifications to reduce ototoxicity. pnas.org By altering the structure in this region, it is possible to decrease the affinity of the molecule for the MET channel, thereby reducing its entry into hair cells and subsequent toxicity.

Furthermore, the development of novel gentamicin analogs has focused on modifying specific amine groups to hinder their passage through the MET channels. For example, the synthesis of derivatives with modifications at the N1 and/or N3'' amine sites of sisomicin (a related aminoglycoside) has yielded compounds with significantly reduced ototoxicity while retaining potent antimicrobial activity against key pathogens. jci.org These findings underscore the potential for rational drug design to create safer aminoglycoside antibiotics by selectively altering their interaction with host cell targets.

Analytical Methodologies for Gentamicin Quantification

High-Performance Liquid Chromatography (HPLC) Methods